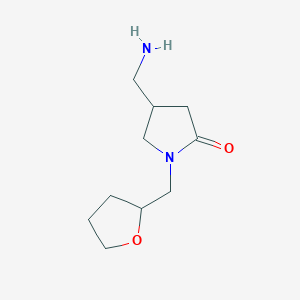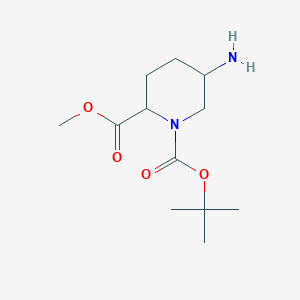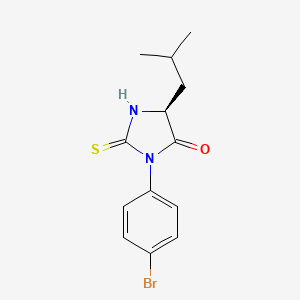![molecular formula C9H16O B12948881 Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)
Spiro[3.4]octan-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[34]octan-2-ylmethanol is a spirocyclic compound with the molecular formula C9H16O It contains a spiro[34]octane core with a hydroxymethyl group attached to the second carbon atom This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octan-2-ylmethanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable diol with a strong acid catalyst can lead to the formation of the spirocyclic structure. Another method involves the use of radical chemistry, where free radicals are generated to induce cyclization and form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.
化学反応の分析
Types of Reactions
Spiro[3.4]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in the formation of spiro[3.4]octane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spiro[3.4]octan-2-one, while reduction can produce spiro[3.4]octane.
科学的研究の応用
Spiro[3.4]octan-2-ylmethanol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of spirocyclic systems on biological activity.
Medicine: this compound and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of spiro[3.4]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The spirocyclic structure may influence the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Spiro[3.4]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-azaspiro[3.4]octan-2-ylmethanol: Contains a nitrogen atom in the spirocyclic core, which can alter its chemical and biological properties.
5,8-dioxathis compound: Incorporates oxygen atoms in the spirocyclic structure, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
spiro[3.4]octan-2-ylmethanol |
InChI |
InChI=1S/C9H16O/c10-7-8-5-9(6-8)3-1-2-4-9/h8,10H,1-7H2 |
InChIキー |
KYPQXUVJPNITKR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12948802.png)




![2,9,13-Triazadispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid, 9-(1,1-dimethylethyl) 13-(phenylmethyl) ester](/img/structure/B12948817.png)
![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)
![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)


![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


